molecular formula C14H13FN2OS B11955577 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea

1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea

Cat. No.: B11955577
M. Wt: 276.33 g/mol
InChI Key: KIWFPXVFLRMXHP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a methylthiophenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea typically involves the reaction of 4-fluoroaniline with 4-(methylthio)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[4-(methylthio)phenyl]urea
  • N-(4-bromophenyl)-N’-[4-(methylthio)phenyl]urea
  • N-(4-fluorophenyl)-N’-[4-(methylsulfonyl)phenyl]urea

Uniqueness

N-(4-fluorophenyl)-N’-[4-(methylthio)phenyl]urea is unique due to the presence of both a fluorophenyl and a methylthiophenyl group. This combination may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H13FN2OS

Molecular Weight

276.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)urea

InChI

InChI=1S/C14H13FN2OS/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,18)

InChI Key

KIWFPXVFLRMXHP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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